molecular formula C5H7F3O2 B15320136 1,1,1-Trifluoro-4-methoxybutan-2-one

1,1,1-Trifluoro-4-methoxybutan-2-one

Cat. No.: B15320136
M. Wt: 156.10 g/mol
InChI Key: OQZBRCSXDQJKHL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methoxybutan-2-one is an organic compound with the molecular formula C5H7F3O2 It is a fluorinated ketone, characterized by the presence of three fluorine atoms and a methoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-methoxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1,1-Trifluoro-4-methoxybutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxybutan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying molecular pathways and designing bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-ethoxybutan-2-one
  • 1,1,1-Trifluoro-4-methoxybut-3-en-2-one
  • 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one

Uniqueness

1,1,1-Trifluoro-4-methoxybutan-2-one is unique due to its specific combination of trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high metabolic stability and lipophilicity .

Properties

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

1,1,1-trifluoro-4-methoxybutan-2-one

InChI

InChI=1S/C5H7F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H2,1H3

InChI Key

OQZBRCSXDQJKHL-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)C(F)(F)F

Origin of Product

United States

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